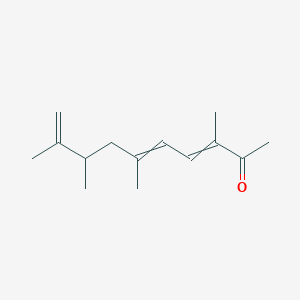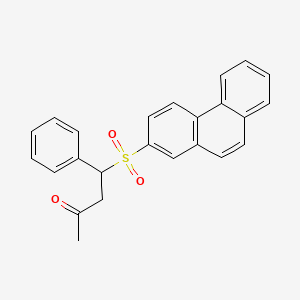![molecular formula C16H15BrN2O2 B14496531 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- CAS No. 62871-39-0](/img/structure/B14496531.png)
1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole rings. The compound features a bromine atom and a methoxyethoxy group attached to the phenyl ring, which is further connected to the benzimidazole core. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole derivatives are typically synthesized through the condensation of o-phenylenediamine with various aldehydes. For the specific compound 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-, the synthesis involves the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 5-bromo-2-(2-methoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as acetic acid or formic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution: Substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- is used as a building block in organic synthesis
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical research. It is used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-, have shown promise as therapeutic agents. They possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and gene expression.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with a phenyl group attached to the benzimidazole core.
2-Bromo-1H-benzimidazole: A simpler derivative with a bromine atom attached to the benzimidazole ring.
5,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at positions 5 and 6.
Uniqueness: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- is unique due to the presence of both a bromine atom and a methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
62871-39-0 |
|---|---|
Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-[5-bromo-2-(2-methoxyethoxy)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15BrN2O2/c1-20-8-9-21-15-7-6-11(17)10-12(15)16-18-13-4-2-3-5-14(13)19-16/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI Key |
DHGPSZHMHKOMAX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


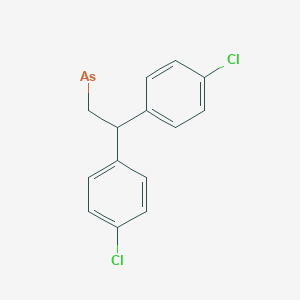
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
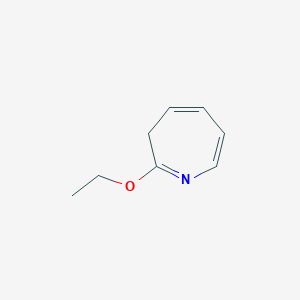

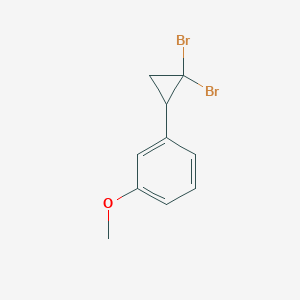
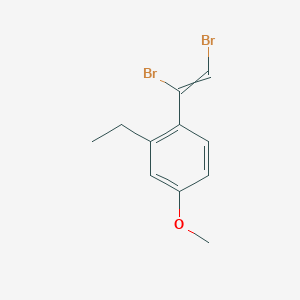
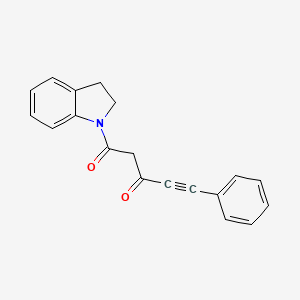
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
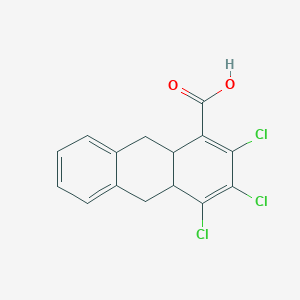

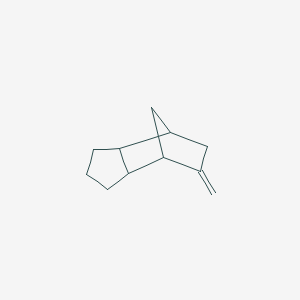
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
